molecular formula C8H6BrIO2 B6281150 2-(4-bromo-2-iodophenyl)acetic acid CAS No. 1242830-36-9

2-(4-bromo-2-iodophenyl)acetic acid

Cat. No. B6281150
CAS RN: 1242830-36-9
M. Wt: 340.9
InChI Key:
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Description

2-(4-bromo-2-iodophenyl)acetic acid is a chemical compound with the CAS Number: 1242830-36-9 . It has a molecular weight of 340.94 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 2-(4-bromo-2-iodophenyl)acetic acid can be represented by the InChI code: 1S/C8H6BrIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) . This indicates that the compound contains a bromine atom and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-bromo-2-iodophenyl)acetic acid are not detailed in the literature, similar compounds such as 4-bromophenylacetic acid have been reported to undergo various reactions. For instance, a hydrazone derivative can be made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives can be made by condensing the simple hydrazone with aldehydes .

Scientific Research Applications

Teaching and Academic Research

Lastly, this compound finds application in academic settings, where it is used to teach important concepts in organic chemistry and to engage students in research projects. It provides a practical example of how theoretical knowledge is applied in real-world scenarios .

Safety and Hazards

While specific safety and hazard information for 2-(4-bromo-2-iodophenyl)acetic acid is not available, it is generally recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure, and the compound should be used in a well-ventilated area .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-2-iodophenyl)acetic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-iodophenyl)acetic acid involves the bromination and iodination of phenylacetic acid followed by decarboxylation.", "Starting Materials": [ "Phenylacetic acid", "Bromine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium sulfite", "Sodium carbonate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of Phenylacetic Acid", "Phenylacetic acid is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete.", "Step 2: Iodination of Bromophenylacetic Acid", "The bromophenylacetic acid is dissolved in ethanol and iodine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete.", "Step 3: Decarboxylation of Iodobromophenylacetic Acid", "The iodobromophenylacetic acid is dissolved in a mixture of sodium hydroxide and water and heated to reflux. Hydrochloric acid is then added dropwise until the pH of the solution is acidic. Sodium nitrite is then added followed by copper(I) iodide. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The resulting solution is then filtered and the filtrate is acidified with hydrochloric acid. The resulting precipitate is then washed with water, dried, and recrystallized from ethanol to yield 2-(4-bromo-2-iodophenyl)acetic acid." ] }

CAS RN

1242830-36-9

Product Name

2-(4-bromo-2-iodophenyl)acetic acid

Molecular Formula

C8H6BrIO2

Molecular Weight

340.9

Purity

95

Origin of Product

United States

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